2-Hydroxy-1,4-naphthoquinone-5,6,7,8-D4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-1,4-naphthoquinone-5,6,7,8-D4 is a deuterated derivative of 2-Hydroxy-1,4-naphthoquinone, commonly known as lawsone. This compound is characterized by the presence of four deuterium atoms at positions 5, 6, 7, and 8 on the naphthoquinone ring. It has a molecular formula of C10H2D4O3 and a molecular weight of 178.18 g/mol . This compound is primarily used in scientific research due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1,4-naphthoquinone-5,6,7,8-D4 typically involves the deuteration of 2-Hydroxy-1,4-naphthoquinone. One common method involves the reaction of 1,2-naphthoquinone-4-sulfonic acid ammonium salt with sulfur in methanol to produce methoxy naphthoquinone, which is then hydrolyzed using sodium hydroxide to yield 2-Hydroxy-1,4-naphthoquinone . The deuteration process involves the replacement of hydrogen atoms with deuterium atoms using deuterated reagents under specific conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the complete and selective incorporation of deuterium atoms. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired chemical purity .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1,4-naphthoquinone-5,6,7,8-D4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxyl and quinone functional groups on the naphthoquinone ring .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used to reduce the quinone moiety to hydroquinone.
Substitution: Nucleophilic substitution reactions can occur at the quinone positions using reagents such as amines and thiols.
Major Products Formed
The major products formed from these reactions include hydroquinone derivatives, substituted naphthoquinones, and various oxidized products depending on the reaction conditions and reagents used .
Scientific Research Applications
2-Hydroxy-1,4-naphthoquinone-5,6,7,8-D4 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-1,4-naphthoquinone-5,6,7,8-D4 involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) such as hydrogen peroxide and superoxide radicals. These ROS can cause oxidative damage to cellular components, leading to antibacterial, antifungal, and antineoplastic effects . The compound also inhibits tumor cell growth by stimulating the production of ROS .
Comparison with Similar Compounds
2-Hydroxy-1,4-naphthoquinone-5,6,7,8-D4 is unique due to the presence of deuterium atoms, which enhance its stability and alter its metabolic pathways compared to non-deuterated analogs. Similar compounds include:
2-Hydroxy-1,4-naphthoquinone (Lawsone): The non-deuterated analog with similar chemical properties but different metabolic stability.
5,8-Dihydroxy-1,4-naphthoquinone (Naphthazarin): Another naphthoquinone derivative with hydroxyl groups at different positions, exhibiting distinct biological activities.
2-Methoxy-1,4-naphthoquinone: A methoxy-substituted naphthoquinone with different reactivity and applications.
These comparisons highlight the unique properties and applications of this compound in scientific research and industry.
Properties
Molecular Formula |
C10H6O3 |
---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
5,6,7,8-tetradeuterio-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C10H6O3/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5,11H/i1D,2D,3D,4D |
InChI Key |
WVCHIGAIXREVNS-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=CC(=O)C2=O)O)[2H])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.